

Quantitative PK/PD Data Summary of FSI-TN42 (N42)

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Compound Focus: Fsi-TN42

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The tables below consolidate the key quantitative data from the available literature.

Table 1: Pharmacokinetic (PK) & In Vitro Pharmacodynamic (PD) Profile This table covers the fundamental properties of N42, from its molecular interaction to its behavior *in vivo* [1].

Parameter	Description / Value	Context / Conditions
Target	Aldehyde Dehydrogenase 1A1 (ALDH1A1)	Enzyme in retinoic acid (RA) biosynthesis pathway [1].
Mechanism of Action	Irreversible, specific inhibition	Binds covalently to the ALDH1A1 enzyme [1].
In Vitro Potency (IC ₅₀)	Low nanomolar (nM) range	Measured using purified recombinant human ALDH1A1 enzyme [1].
Specificity (vs. ALDH1A2)	~800-fold	Demonstrates high selectivity for ALDH1A1 over the closely related ALDH1A2 isoform [1].
Oral Administration	Effective via oral gavage	Dissolved in DMSO and delivered in a Nutella suspension [1].
Peak Plasma Concentration (T _{max})	~1 hour	Observed in C57BL/6J male mice after oral administration [1].

Table 2: In Vivo Efficacy & Safety Profile in Diet-Induced Obese Mice This table summarizes the effects of N42 in animal models of obesity [2] [3] [4].

Parameter	Effect of N42	Experimental Context
Weight Suppression	Significant suppression of weight gain and acceleration of weight loss	In mice fed a High-Fat Diet (HFD) or switched to a Moderate-Fat Diet (MFD) [2] [1].
Fat Mass	Reduced visceral adiposity and total fat mass	Without a reduction in lean mass [2] [4].
Food Intake	No significant change	Indicates effect is not primarily driven by appetite suppression [2] [4].
Physical Activity	No significant change	[2] [4].
Energy Expenditure	Maintained at a similar level to controls	Despite greater weight loss, suggesting enhanced metabolic efficiency [2] [4].
Fuel Utilization	Preferential use of fat as fuel source	Especially noted postprandially and under thermal challenge [2] [4].
Glucose Tolerance	Improved (in earlier model)	After 4 weeks of treatment in HFD-fed mice [1].
Hepatic Lipidosis	Suppressed / No increase	Contrasted with the pan-inhibitor WIN 18,446, which increased this condition [5] [1].
Male Fertility	No adverse effects	Did not affect testes weight or fertility, unlike WIN 18,446 [2] [4] [1].

Detailed Experimental Protocols

For fellow researchers aiming to replicate or build upon these studies, here are the detailed methodologies cited in the literature.

Protocol: Efficacy and Safety in Diet-Induced Obesity Model

This protocol is designed to evaluate the weight loss efficacy and preliminary safety of N42 [2] [4].

- **Animals:** C57BL/6J male mice (~4 weeks old).
- **Dietary Regimen:**
 - **Obesity Induction:** 8 weeks on a High-Fat Diet (HFD).
 - **Treatment Phase:** 8 weeks on a Moderate-Fat Diet (MFD) containing:
 - **Group 1:** MFD only (control).
 - **Group 2:** MFD + WIN 18,446 (1 g/kg diet, positive control).
 - **Group 3:** MFD + N42 (1 g/kg diet).
- **Key Measurements:**
 - **Efficacy:** Weekly body weight; fasting blood glucose every 4 weeks; oral glucose tolerance test (OGTT) at endpoint.
 - **Body Composition:** Weights of fat depots (epididymal, retroperitoneal, mesenteric, inguinal), liver, and testes upon necropsy.
 - **Safety:** Comprehensive histopathology of major organs (e.g., liver lipidosis scoring); complete blood counts (CBC).
- **Exclusion Criteria:** Data from mice with congenital porto-systemic shunts were excluded due to potential impacts on drug metabolism [4].

Protocol: Energy Balance and Metabolic Phenotyping

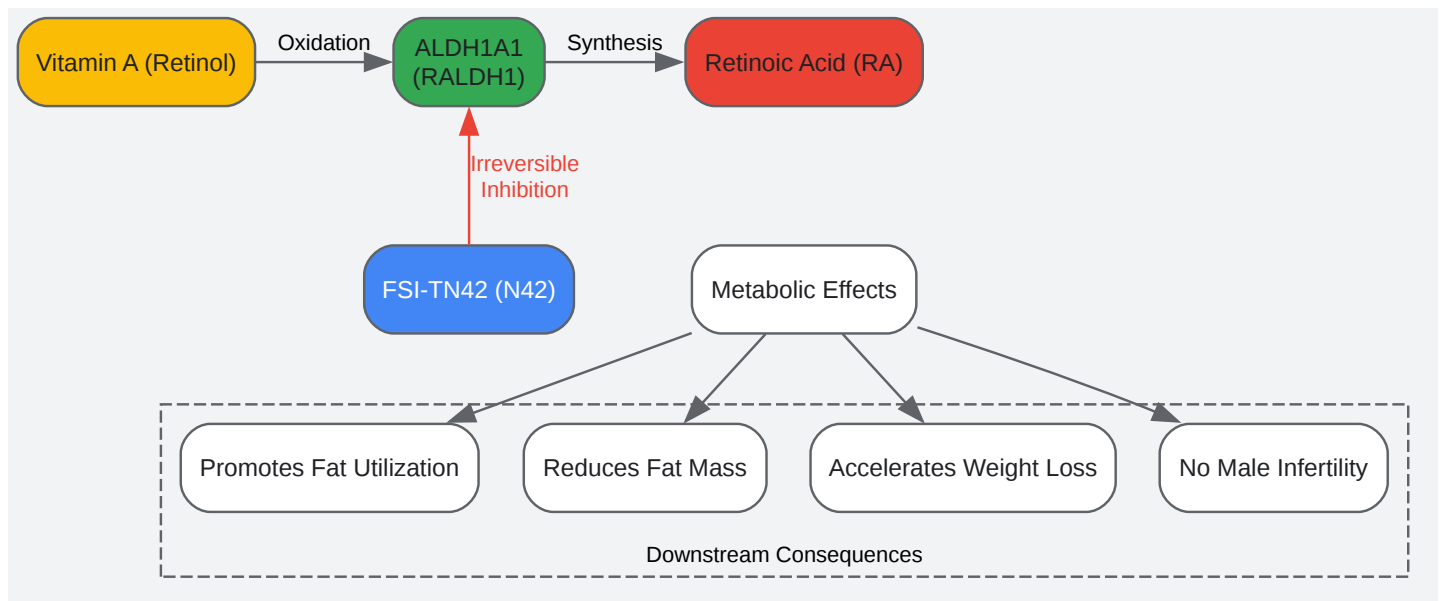
This study investigates whether weight loss is driven by changes in energy intake or expenditure [2] [4].

- **Animals:** C57BL/6J male mice with diet-induced obesity.
- **Treatment:** Mice switched to MFD with or without N42 for the study duration.
- **Key Measurements:**
 - **Food Intake:** Monitored throughout.
 - **Body Composition:** Assessed using methods like MRI or DEXA.
 - **Indirect Calorimetry:** Measured in metabolic cages to determine:
 - Oxygen consumption (VO_2) and carbon dioxide production (VCO_2).
 - Calculated energy expenditure and respiratory exchange ratio (RER) to infer substrate utilization (fat vs. carbohydrates).

- **Thermal Challenge:** Tests conducted under thermoneutral and mild cold conditions to stress thermoregulatory systems.

Mechanism of Action and Signaling Pathway

The therapeutic action of **FSI-TN42** originates from its specific inhibition of a key enzyme in the retinoic acid synthesis pathway. The diagram below illustrates this mechanism and its metabolic consequences.



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*Diagram: **FSI-TN42** inhibits ALDH1A1, reducing Retinoic Acid synthesis and leading to fat-specific weight loss without the side effects of pan-inhibitors.*

Future Research and Conclusion

The existing data robustly demonstrates that **FSI-TN42** is a potent and specific ALDH1A1 inhibitor with promising efficacy for weight loss and a superior safety profile compared to non-specific inhibitors in pre-clinical models [2] [1]. The proposed mechanism involves a shift in energy substrate use towards fat, rather than suppression of appetite [4].

A key direction for future research, as indicated by the authors, is to **determine if N42 can promote further weight loss when combined with current weight-loss drugs**, such as GLP-1 receptor agonists [2] [3] [4]. Furthermore, advanced modeling techniques like AI-PBPK, as discussed in one of the search results, could be valuable for predicting human PK/PD and optimizing clinical trial designs in the future [6] [7].

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